molecular formula C10H19ClN2O B1486280 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride CAS No. 2208787-73-7

1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride

Cat. No.: B1486280
CAS No.: 2208787-73-7
M. Wt: 218.72 g/mol
InChI Key: GQKDLAUNEUIONA-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride is a chemical compound with a unique structure that includes a cyclopropylmethyl group and a piperazinone core

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a piperazinone derivative with a cyclopropylmethyl halide under basic conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate. Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity of the compound to its target, while the piperazinone core can modulate the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(cyclopropylmethyl)-3,3-dimethylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-10(2)9(13)12(6-5-11-10)7-8-3-4-8;/h8,11H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKDLAUNEUIONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(CCN1)CC2CC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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